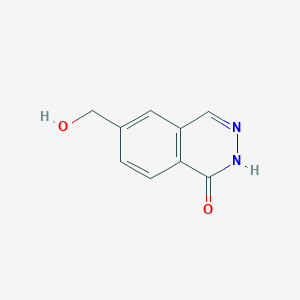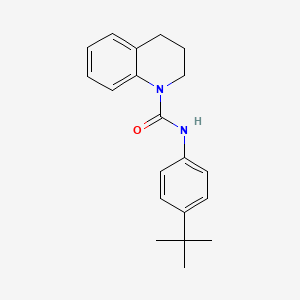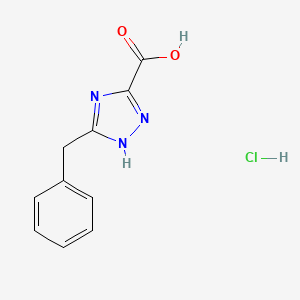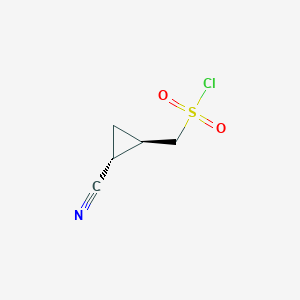![molecular formula C11H18FNO4 B2717149 3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid CAS No. 2287275-26-5](/img/structure/B2717149.png)
3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclobutane ring, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . The molecule also contains a fluoro group, a carbonylamino group, and a methyl group.Wissenschaftliche Forschungsanwendungen
Synthesis and Radiochemistry
Several studies have focused on the synthesis of fluorinated cyclobutane carboxylic acids, highlighting their potential as PET tracers for tumor imaging. For example, the synthesis of [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been developed for its application in delineating tumors through PET imaging, demonstrating high specific activity and overall radiochemical yield, making it a promising candidate for tumor-avid imaging (Shoup & Goodman, 1999).
Diagnostic Imaging Applications
- Prostate Cancer Detection : The use of fluorine-18 labeled FACBC in PET imaging has shown superior accuracy in detecting recurrent prostate cancer, offering a non-invasive, metabolic imaging technique that outperforms other molecular imaging techniques (Gusman et al., 2019; Schuster et al., 2011).
- Breast Cancer Imaging : A clinical trial explored the use of 18F-fluciclovine PET/CT in diagnosing advanced local invasive ductal and lobular breast cancers, showing that all cancers were 18F-fluciclovine–avid, indicating the tracer’s potential for visualizing breast cancer (Ulaner et al., 2016).
Physicochemical and Transport Mechanisms
Research on the physicochemical properties and transport mechanisms of fluorinated cyclobutane carboxylic acids provides insight into their behavior in biological systems. For instance, a study on the transport mechanism and intracellular fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in human prostate cancer highlighted the role of specific amino acid transporters in the uptake of this tracer, contributing to our understanding of its effectiveness in PET imaging (Okudaira et al., 2011).
Broader Applications in Cancer Imaging
Further studies have extended the application of fluorinated cyclobutane carboxylic acids beyond prostate and breast cancer imaging to include their potential in detecting lung tumors and oropharyngeal squamous cell carcinoma, showcasing the broad utility of these compounds in cancer diagnosis (Amzat et al., 2013; Jethanandani et al., 2019).
Eigenschaften
IUPAC Name |
3-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-11(12)4-7(5-11)8(14)15/h7H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZMFXSHIBGYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

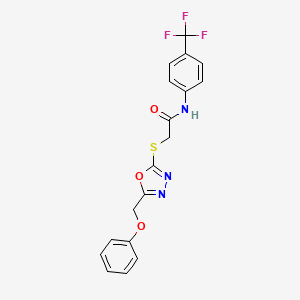
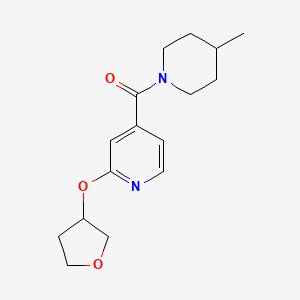
![8-fluoro-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2717070.png)
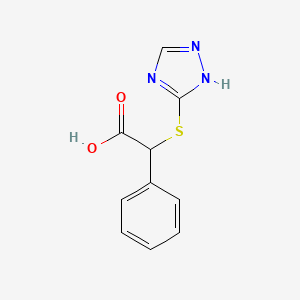
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide](/img/structure/B2717075.png)

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-[(1-hydroxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2717078.png)
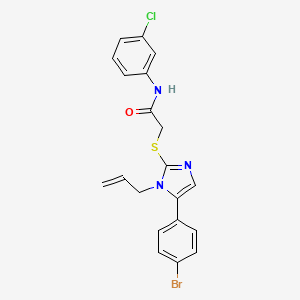
![[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2717081.png)
